LOX-1 Inhibition: IC50 vs. Prior Inhibitors
In a cellular LOX-1 assay measuring inhibition of Alexa Fluor 594–labeled oxLDL internalization, BI-0115 exhibits an IC50 of 5.4 µM (n=8) [1]. This value is approximately 27-fold higher (less potent) than the most potent LOX-1 inhibitor reported in the literature, which reduced oxLDL uptake with an IC50 of ~200 nM [1]. However, BI-0115 remains the most active compound within its tricyclic cluster identified by high-throughput screening [1].
| Evidence Dimension | IC50 for inhibition of LOX-1–mediated oxLDL uptake |
|---|---|
| Target Compound Data | 5.4 µM (n=8) |
| Comparator Or Baseline | Literature LOX-1 inhibitor: ~200 nM (IC50) |
| Quantified Difference | BI-0115 is ~27-fold less potent (higher IC50) than the comparator |
| Conditions | Cellular assay using AF594-labeled oxLDL; CHO cells expressing human LOX-1 [1] |
Why This Matters
Procurement decisions for LOX-1 tool compounds must balance potency with mechanism; BI-0115 offers a well-validated tetramer-stabilizing mechanism despite lower potency than some alternatives.
- [1] Schnapp G, et al. A small-molecule inhibitor of lectin-like oxidized LDL receptor-1 acts by stabilizing an inactive receptor tetramer state. Commun Chem. 2020;3:75. View Source
